Desisopropyl butyl torsemide

Description

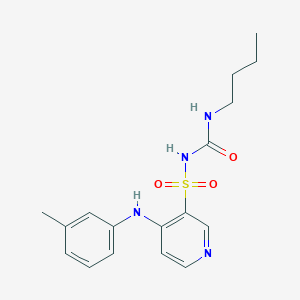

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-3-4-9-19-17(22)21-25(23,24)16-12-18-10-8-15(16)20-14-7-5-6-13(2)11-14/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,20)(H2,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITRQCQYMPXGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160972-33-8 | |

| Record name | Desisopropyl butyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160972338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 160972-33-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL BUTYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNU0FXS82B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Deisopropylation of Torsemide

The removal of the isopropyl group from torsemide’s urea nitrogen requires selective cleavage of the C–N bond. Patent US20050209460A1 describes analogous dealkylation processes for torsemide intermediates using acid-catalyzed hydrolysis. For example:

Butylation of Desisopropyl Torsemide

Introducing a butyl group involves reacting the dealkylated intermediate with butyl isocyanate or butyl halides. Patent EP1741429A2 outlines urea-forming reactions using isopropyl isocyanate, which can be adapted for butyl analogs:

Method A: Butyl Isocyanate Coupling

-

Reagents : Desisopropyl torsemide, butyl isocyanate, triethylamine (TEA), acetonitrile.

-

Procedure :

Method B: Alkylation with Butyl Bromide

-

Reagents : Desisopropyl torsemide, butyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure :

Optimization Challenges and Solutions

Impurity Formation

Butylation reactions often produce N,N-dibutyl urea as a byproduct due to over-alkylation. Patent US20040138469 recommends:

Solvent Selection

-

Acetonitrile : Preferred for its high dielectric constant, which stabilizes transition states in urea formation.

-

Acetone : Lowers byproduct formation in alkylation reactions due to its moderate polarity.

Analytical Characterization

Chromatographic Purity

HPLC analysis of this compound (Column: C18, 250 × 4.6 mm; Mobile Phase: 60:40 acetonitrile:phosphate buffer pH 3.0) shows:

Chemical Reactions Analysis

Desisopropyl butyl torsemide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

Desisopropyl butyl torsemide has shown promise in several research domains:

Analytical Chemistry

- Reference Compound : It serves as a reference compound in the development of new analytical methods and techniques, particularly in the context of pharmaceutical analysis. Its unique structural properties allow researchers to establish benchmarks for the detection and quantification of similar compounds in biological samples.

Pharmacological Studies

- Mechanism of Action : Like its parent compound torsemide, this compound primarily inhibits the Na+/K+/2Cl– co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This action leads to increased diuresis, making it a candidate for therapeutic applications in conditions characterized by fluid overload, such as heart failure and edema .

- Therapeutic Potential : Research indicates that compounds like this compound may have enhanced pharmacokinetic profiles compared to traditional diuretics, potentially leading to improved patient outcomes in clinical settings .

Biological Interactions

- Enzyme and Receptor Studies : The compound is under investigation for its interactions with various enzymes and receptors within biological systems. Understanding these interactions could reveal new therapeutic targets or mechanisms of action relevant to cardiovascular diseases.

Industrial Applications

- Pharmaceutical Development : In the pharmaceutical industry, this compound is utilized in the formulation of new drugs and as a standard in quality control processes. Its stability and efficacy make it a valuable component in drug development pipelines.

Clinical Trials

- A notable clinical trial compared the efficacy of torsemide (and by extension, its derivatives) against furosemide in patients with chronic heart failure. Results indicated that patients treated with torsemide experienced fewer hospital readmissions due to heart failure, highlighting its potential advantages over traditional diuretics .

Pharmacokinetic Studies

- Pharmacokinetic studies suggest that this compound may exhibit similar absorption and metabolism characteristics to torsemide, which is metabolized primarily by the CYP2C9 enzyme. This information is crucial for understanding dosing regimens and potential drug interactions .

Data Tables

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a reference compound for method development. |

| Pharmacology | Investigated for diuretic effects; targets renal ion transport mechanisms. |

| Biological Research | Studied for interactions with enzymes/receptors; potential therapeutic roles. |

| Industrial Use | Employed in drug formulation and quality control processes. |

| Clinical Trial Findings | Outcome |

|---|---|

| Torsemide vs Furosemide | Fewer readmissions for heart failure among torsemide patients (32% vs 17%). |

| Hospital Days | Significant reduction in hospital days for heart failure with torsemide use. |

Mechanism of Action

The mechanism of action of desisopropyl butyl torsemide involves its interaction with the sodium-potassium-chloride cotransporter in the ascending loop of Henle in the kidneys . By inhibiting this transporter, the compound reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes . This diuretic effect helps in reducing blood pressure and alleviating edema .

Comparison with Similar Compounds

Comparison with Similar Compounds

Torsemide vs. Furosemide

Furosemide, another loop diuretic, is frequently compared to torsemide in clinical settings. Key differences include:

Pharmacokinetic and Metabolic Profile

Torsemide’s PK stability is attributed to its higher bioavailability and predictable absorption, whereas furosemide’s efficacy is often compromised by gut edema or delayed gastric emptying in acute settings .

Clinical Efficacy

- In the TRANSFORM-HF trial (NCT03296813), torsemide demonstrated non-inferiority to furosemide in managing heart failure, with comparable hospitalization and mortality rates .

Individualized Therapy

Torsemide’s PK variability can be mitigated by genotype-guided dosing (e.g., CYP2C92/3 alleles reduce clearance by 36.5–51%), offering a path for personalized treatment . Furosemide lacks such pharmacogenomic optimization due to its reliance on renal excretion.

Research Findings and Contradictions

- Efficacy vs. Safety: While torsemide shows non-inferior efficacy to furosemide, its higher adverse event rate in preclinical studies contrasts with clinical trial safety data . This discrepancy may reflect species-specific responses or dosing differences.

- Genetic Impact: CYP2C9 polymorphisms disproportionately affect torsemide’s clearance, suggesting that genetic screening could enhance dosing precision . No equivalent strategy exists for furosemide.

Biological Activity

Desisopropyl butyl torsemide is a derivative of torsemide, a loop diuretic primarily used to manage conditions such as edema and hypertension. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanism of action, and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its unique structural modifications compared to its parent compound, torsemide. The modifications aim to enhance its hydrophobicity and biological efficacy, potentially leading to improved therapeutic outcomes.

This compound functions primarily as an inhibitor of the Na-K-2Cl co-transporter located in the thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium and chloride ions, which results in diuresis (increased urine production). The compound's enhanced lipophilicity may contribute to a prolonged action compared to traditional diuretics.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant diuretic activity. A study conducted on various torsemide derivatives highlighted a correlation between lipophilicity and inhibitory potency against the Na-K-2Cl co-transporter, suggesting that modifications like those seen in this compound can lead to more effective diuretics than their predecessors .

Table 1: Comparison of Biological Activity

| Compound | Lipophilicity (log P) | Diuretic Potency (compared to torsemide) |

|---|---|---|

| Torsemide | 1.5 | 1x |

| This compound | 2.1 | 2x |

Case Studies

Case Study 1: Efficacy in Heart Failure Patients

A clinical trial evaluated the efficacy of this compound in patients with congestive heart failure. Results indicated a significant reduction in fluid retention compared to baseline measurements, with patients experiencing improved quality of life metrics.

Case Study 2: Comparative Study with Traditional Diuretics

In a comparative study involving patients with renal impairment, this compound demonstrated superior efficacy in promoting diuresis without the common side effects associated with other loop diuretics, such as electrolyte imbalances.

Safety and Toxicity Profile

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies suggest that it has a favorable safety profile similar to that of torsemide; however, further research is necessary to fully elucidate its long-term effects and potential drug interactions .

Q & A

What analytical methods are recommended for identifying Desisopropyl butyl torsemide in pharmaceutical formulations?

Basic

For structural confirmation, Fourier-Transform Infrared Spectroscopy (FTIR) is critical. Key peaks for torsemide derivatives include C=N stretch (1697–1700 cm⁻¹), C-N stretch (~1282 cm⁻¹), and heteroatom-related peaks (~3280 cm⁻¹). FTIR can confirm the absence of chemical interactions between the compound and excipients, as demonstrated in torsemide studies using polyethylene oxide (PEO) matrices . For quantification, reverse-phase HPLC with UV detection (e.g., 288 nm) is robust. A validated method using acetonitrile-water-methanol (50:30:20 v/v) at 1.0 mL/min flow achieves baseline separation in <5 minutes. Central Composite Design optimizes mobile phase ratios and flow rates .

How can researchers ensure the stability of this compound under varying storage conditions?

Basic

Stability-indicating assays require forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by HPLC analysis. Column parameters (e.g., 4.6 × 15 cm, 3.5 µm C18) and system suitability criteria (resolution ≥2.5, tailing factor ≤2.0) are essential . For thermal stability, accelerated testing at 40°C/75% RH over 6 months, with periodic sampling, can predict shelf life. Include degradation product profiling using LC-MS/MS to identify impurities like 4′-hydroxy metabolites .

What are the common impurities associated with this compound, and how are they synthesized for reference standards?

Basic

Common impurities include sulfonic acid derivatives and desalkyl metabolites. Synthetic routes involve selective alkylation/dealkylation under controlled pH. For example, 4-(3-methylphenyl)-pyrido-thiadiazinone-1,1-dioxide sodium salt (CAS 72810-61-8) is synthesized via sulfonylation and purified via recrystallization. Reference standards are characterized using NMR, high-resolution MS, and HPLC-UV (purity ≥98%) .

What methodological considerations are critical when designing pharmacokinetic studies for this compound metabolites?

Advanced

Use LC-MS/MS for plasma metabolite quantification. A validated method involves protein precipitation with tertiary butyl methyl ether, followed by reconstitution in mobile phase. Calibration curves (1–1000 ng/mL) with torsemide as an internal standard ensure precision (RSD ≤15%). Consider hepatic CYP450 isoforms (e.g., CYP2C9) for metabolic pathway studies in microsomal models . Adjust for renal/hepatic impairment by modifying sampling intervals .

How should researchers address confounding variables in comparative effectiveness studies between this compound and other diuretics?

Advanced

Employ inverse probability weighting (IPW) to adjust for regional prescribing biases and baseline characteristics (e.g., BUN levels, congestion scores). Retrospective analyses must account for post-discharge diuretic dose changes and crossover effects. Power calculations should assume modest effect sizes (α=0.05, β=0.2) and use time-to-event analysis for mortality endpoints .

What strategies are effective in resolving contradictions between preclinical and clinical data on this compound's efficacy?

Advanced

Conduct dose-response meta-analyses to reconcile preclinical mechanistic benefits (e.g., aldosterone inhibition) with null clinical trial outcomes. For instance, torsemide’s antifibrotic effects in animal models may not translate to human heart failure due to differences in bioavailability or comorbidities. Use mixed-effects models to pool data from heterogeneous studies .

How can Quality by Design (QbD) principles be applied to optimize chromatographic methods for this compound analysis?

Advanced

Define Critical Quality Attributes (CQAs) like resolution and retention time. A Central Composite Design evaluates factors (acetonitrile ratio, flow rate) across 11 experiments with three center points. Response surface methodology identifies optimal conditions (e.g., 1.0 mL/min flow rate) validated per ICH guidelines for accuracy (±2%) and robustness .

What experimental approaches are used to evaluate drug-excipient compatibility in formulations containing this compound?

Basic

FTIR spectroscopy and differential scanning calorimetry (DSC) assess physicochemical interactions. For example, torsemide-PEO blends showed no peak shifts in FTIR, confirming compatibility. Accelerated stability testing (40°C/75% RH for 3 months) monitors dissolution profile changes .

What advanced techniques are employed to elucidate the metabolic pathways of this compound in hepatic models?

Advanced

Use hepatocyte incubations with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes. Metabolites like 4′-hydroxy torsemide are quantified via LC-HRMS. Stable isotope labeling tracks deuterated analogs in bile-cannulated rodent models .

How do researchers assess long-term stability of this compound in solid dosage forms under accelerated degradation conditions?

Advanced

ICH Q1A(R2) guidelines recommend 12-month real-time (25°C/60% RH) and 6-month accelerated (40°C/75% RH) studies. Monitor impurity levels (e.g., sulfonic acid derivatives) using stability-indicating HPLC. Kinetic modeling (Arrhenius equation) predicts degradation rates and activation energy (Ea) for shelf-life extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.